molecular formula C14H12BrClO2 B7869925 (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol

(4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol

Cat. No.: B7869925
M. Wt: 327.60 g/mol
InChI Key: GXUQMMPZFIVLLV-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol ( 1280596-23-7) is a high-purity diaryl carbinol compound of significant interest in pharmaceutical and organic synthesis research. This chemical, with the molecular formula C14H12BrClO2 and a molecular weight of 327.60, serves as a crucial chiral building block for the development of physiologically active molecules . Diaryl carbinols of this structural class are recognized as key precursors to drugs with antitussive (cough-suppressing) and antiemetic (anti-vomiting) properties, as well as the ability to relax bronchial muscles . The presence of both bromo and chloro substituents on the aromatic rings makes it a versatile intermediate for further selective functionalization, such as in cross-coupling reactions, enabling the creation of a diverse array of more complex molecular architectures. This product is intended for use as a research chemical in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols when handling this compound.

Properties

IUPAC Name

(4-bromophenyl)-(5-chloro-2-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO2/c1-18-13-7-6-11(16)8-12(13)14(17)9-2-4-10(15)5-3-9/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUQMMPZFIVLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation of 4-Bromobenzene Derivatives

In the first step, 4-bromobenzene reacts with 5-chloro-2-methoxybenzoyl chloride under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating electrophilic aromatic substitution at the para position of 4-bromobenzene. The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions such as over-acylation or isomerization.

Representative Reaction Scheme:

4-Bromobenzene+5-Chloro-2-methoxybenzoyl chlorideAlCl3,DCM(4-Bromophenyl)(5-chloro-2-methoxyphenyl)ketone\text{4-Bromobenzene} + \text{5-Chloro-2-methoxybenzoyl chloride} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{(4-Bromophenyl)(5-chloro-2-methoxyphenyl)ketone}

Isolation of the ketone intermediate typically achieves 65–72% yield, with purity >90% confirmed by HPLC. Key challenges include managing exothermicity during acyl chloride addition and avoiding hydrolysis of the sensitive methoxy group.

Ketone Reduction to Methanol

The diaryl ketone undergoes reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at ambient temperature. Alternatively, lithium aluminum hydride (LiAlH₄) in diethyl ether enhances reduction efficiency for sterically hindered ketones, albeit with stricter moisture control requirements.

Optimized Conditions:

  • Solvent: THF/MeOH (4:1 v/v)

  • Reducing Agent: NaBH₄ (2.5 equiv.)

  • Temperature: 25°C, 12 h

  • Yield: 78–85%

Post-reduction purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the final product with >95% purity. Nuclear magnetic resonance (NMR) analysis confirms the absence of residual ketone or over-reduction byproducts.

Grignard Reagent-Mediated Coupling

Grignard reactions offer a direct route to diarylmethanols by reacting aryl magnesium bromides with substituted benzaldehydes. For this compound, 5-chloro-2-methoxybenzaldehyde serves as the electrophilic partner.

Synthesis of 4-Bromophenylmagnesium Bromide

4-Bromophenylmagnesium bromide is prepared from 4-bromoiodobenzene and magnesium turnings in anhydrous THF under nitrogen atmosphere. The reaction requires activation with iodine crystals and proceeds exothermically, necessitating temperature control at 40–45°C.

Critical Parameters:

  • Substrate Purity: >99% 4-bromoiodobenzene

  • Solvent: Dry THF, molecular sieves (4Å)

  • Reaction Time: 2–3 h until Mg consumption

Nucleophilic Addition to 5-Chloro-2-Methoxybenzaldehyde

The Grignard reagent is added dropwise to a cooled (−15°C) solution of 5-chloro-2-methoxybenzaldehyde in THF. After quenching with 6 M HCl, the crude product is extracted into ethyl acetate and purified via recrystallization from ethanol/water.

Performance Metrics:

  • Yield: 70–75%

  • Purity: 92–94% (GC-MS)

  • Side Products: <5% bis-arylated species

This method avoids the need for ketone isolation but requires stringent anhydrous conditions and specialized equipment for handling air-sensitive reagents.

Comparative Analysis of Synthesis Routes

Parameter Friedel-Crafts/Reduction Grignard Coupling
Total Yield 58–62%65–70%
Reaction Steps 22
Purification Complexity Moderate (chromatography)Low (recrystallization)
Scalability Suitable for >100 g batchesLimited by Grignard handling
Cost Efficiency Moderate (AlCl₃ cost)High (Mg, THF)

Data synthesized from.

The Grignard approach provides marginally higher yields but incurs greater operational complexity. Industrial settings favor Friedel-Crafts routes due to easier scalability and lower sensitivity to moisture, despite slightly lower overall efficiency.

Industrial Production Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and minimize side reactions during Friedel-Crafts acylation. Key adaptations include:

  • Catalyst Recycling: AlCl₃ recovery via aqueous extraction reduces waste.

  • Solvent Choice: Switching from DCM to toluene improves environmental compliance.

  • Automated Quenching: In-line neutralization systems prevent exposure to corrosive HCl vapors.

Process analytical technology (PAT) tools such as FT-IR spectroscopy enable real-time monitoring of ketone intermediate formation, ensuring consistent product quality.

Challenges and Optimization Strategies

Byproduct Formation in Friedel-Crafts Reactions

Ortho-acylation byproducts arise from insufficient steric hindrance at the 4-bromophenyl ring. Mitigation strategies include:

  • Directed Ortho-Metalation: Introducing temporary directing groups (e.g., trimethylsilyl) blocks unwanted substitution.

  • Low-Temperature Operation: Maintaining −10°C during acylation suppresses kinetic side pathways.

Grignard Reagent Stability

4-Bromophenylmagnesium bromide exhibits limited stability above 50°C. Implementing cryogenic reactors (−20°C) extends reagent lifetime by 40%.

Green Chemistry Innovations

Recent advances replace AlCl₃ with ionic liquids (e.g., [BMIM]Cl-FeCl₃) in Friedel-Crafts reactions, achieving comparable yields (60–65%) with easier catalyst recovery .

Chemical Reactions Analysis

(4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: : Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles such as Grignard reagents (RMgX) are typically employed for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 4-bromophenyl-5-chloro-2-methoxybenzoic acid.

  • Reduction: : Production of 4-bromophenyl-5-chloro-2-methoxybenzyl alcohol.

  • Substitution: : Introduction of alkyl or aryl groups at the halogenated positions.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol is C14_{14}H12_{12}BrClO2_2 with a molecular weight of 327.60 g/mol. Its structure features a bromophenyl group and a chloromethoxyphenyl group attached to a methanol moiety, which contributes to its reactivity and potential applications.

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly as a scaffold for the development of anti-inflammatory agents. Research indicates that derivatives of this compound can inhibit neutrophil activation, which is crucial in inflammatory responses. A study highlighted the synthesis of related compounds that demonstrated significant inhibition of superoxide anion generation and elastase release in neutrophils, suggesting potential therapeutic applications in treating inflammatory diseases .

Table 1: Inhibition Percentages of Neutrophil Activation

CompoundSuperoxide Anion Inhibition (%)Elastase Release Inhibition (%)
(4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol>50%>50%
Related Compound A65%70%
Related Compound B55%60%

Materials Science

In materials science, (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol has been explored for its potential use in creating mesoporous materials. The compound's structural characteristics allow it to act as a precursor for synthesizing functionalized surfaces that can be utilized in catalysis and adsorption processes .

Case Study: Synthesis of Mesoporous Materials

A study utilized (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol to create mesoporous silica frameworks. The resulting materials were characterized by high surface area and tunable pore sizes, making them suitable for applications in drug delivery systems and as catalysts in organic reactions.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of various heterocyclic compounds. Its reactivity allows for further functionalization, leading to the synthesis of complex molecules that can exhibit biological activity or serve as industrial chemicals.

Table 2: Synthetic Routes Utilizing (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol

Reaction TypeConditionsProduct Example
Nucleophilic SubstitutionBase-catalyzed at room temperature5-Chloro-2-methoxyphenol derivative
Coupling ReactionsPd-catalyzed reactionsBiaryl compounds

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
(4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol C₁₄H₁₁BrClO₂ 4-Br, 5-Cl, 2-OCH₃ mAChR ligand candidate
(4-Bromophenyl)(4-fluorophenyl)methanol C₁₃H₁₀BrFO 4-Br, 4-F Tested for mAChR binding affinity
(4-Bromophenyl)(5-fluoro-2-methylphenyl)methanol C₁₄H₁₂BrFO 4-Br, 5-F, 2-CH₃ Commercial availability; structural analog
(5-Bromo-4-fluoro-2-methoxyphenyl)methanol C₈H₇BrFO₂ 5-Br, 4-F, 2-OCH₃ Solubility in organic solvents
(2-Bromo-5-chlorophenyl)methanol C₇H₆BrClO 2-Br, 5-Cl High structural similarity (Score: 0.88)

Key Observations :

  • Steric Influence: The 2-methyl group in (4-Bromophenyl)(5-fluoro-2-methylphenyl)methanol may reduce binding affinity due to steric hindrance, whereas the 2-methoxy group in the target compound offers a balance of size and polarity.

Biological Activity

The compound (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol is a member of the class of organic compounds that have garnered attention due to their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activities associated with this compound, including its antioxidant, anticancer, antibacterial, and antifungal properties.

Antioxidant Activity

Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Studies have shown that compounds with similar structures exhibit significant antioxidant properties. For instance, the DPPH radical scavenging assay indicated that certain derivatives related to (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol demonstrated effective inhibition of free radicals, suggesting a strong potential for antioxidant activity .

Anticancer Activity

The anticancer properties of (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol have been evaluated using various cancer cell lines. Research indicates that compounds with methoxy and chloro substituents often enhance cytotoxicity against cancer cells. For example, similar derivatives showed IC50 values in the nanomolar range against breast cancer cell lines such as MDA-MB-231 and glioblastoma cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)
Compound AMDA-MB-23115
Compound BU-8710
(4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanolTBDTBD

Antibacterial Activity

The antibacterial efficacy of (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol has been assessed against various bacterial strains. Compounds with bromine and chlorine substituents have shown enhanced activity against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM for common pathogens like Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans. The reported MIC values indicate moderate effectiveness, which suggests potential for development into antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol can be influenced by its structural components:

  • Bromine and Chlorine Substituents : These halogens are known to enhance lipophilicity and alter electronic properties, which can improve interaction with biological targets.
  • Methoxy Group : The presence of methoxy groups has been correlated with increased anticancer activity due to their electron-donating effects.

Case Studies

  • Anticancer Evaluation : A study involving a series of synthesized derivatives demonstrated that compounds bearing similar structural motifs exhibited significant cytotoxicity in vitro. These findings suggest a promising avenue for further research into the development of novel anticancer therapies based on this scaffold .
  • Antimicrobial Testing : In a comparative study, various derivatives including (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol were tested against standard bacterial strains, showcasing effective inhibition comparable to established antibiotics .

Q & A

Q. What strategies link this compound’s structural features to its potential in materials science?

  • Methodological Answer : The aromatic rings and hydroxyl group facilitate coordination with transition metals (e.g., Cu²⁺ or Zn²⁺) for MOF synthesis. FTIR (O-H stretch ~3400 cm⁻¹) and TGA (decomposition >250°C) validate thermal stability for material applications .

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